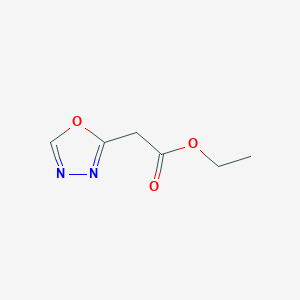

Ethyl 1,3,4-oxadiazol-2-ylacetate

Description

Propriétés

IUPAC Name |

ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)3-5-8-7-4-11-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJMTLHPUUHFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302393 | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-39-9 | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1,3,4 Oxadiazol 2 Ylacetate and Analogous Compounds

Classical and Established Synthesis Routes to 1,3,4-Oxadiazole (B1194373) Derivatives

Established methods for constructing the 1,3,4-oxadiazole core are well-documented, often relying on cyclization reactions of hydrazine (B178648) derivatives. These routes are foundational in heterocyclic chemistry.

A common and direct pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acyl hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides. nih.govresearchgate.net The reaction typically proceeds in two stages: first, the formation of a 1,2-diacylhydrazine intermediate, followed by a dehydrative cyclization step. nih.govnih.gov For instance, substituted aromatic acid hydrazides can be reacted with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride to yield the final 1,3,4-oxadiazole derivatives. nih.gov This one-pot synthesis from readily available carboxylic acids and acid hydrazides is a versatile method for creating a wide array of 1,3,4-oxadiazole compounds. nih.govopenmedicinalchemistryjournal.com

The most prevalent method for synthesizing the 1,3,4-oxadiazole ring is the intramolecular cyclodehydration of 1,2-diacylhydrazines. nih.govnih.govbohrium.com This approach is versatile and has been accomplished using a wide range of dehydrating agents. nih.govresearchgate.net The choice of reagent can influence reaction conditions and yields. The diacylhydrazine precursors are typically synthesized by reacting an acid hydrazide with a carboxylic acid or acid chloride. nih.gov The subsequent ring closure is an efficient step to form the stable aromatic oxadiazole ring. nih.gov A newer reagent, sulfuryl fluoride (B91410) (SO₂F₂), has been introduced as a practical and effective agent for this transformation, functioning under mild, metal-free conditions with good functional group tolerance. bohrium.com

Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization

| Dehydrating Agent | Reference |

| Phosphorus Oxychloride (POCl₃) | nih.govresearchgate.netacs.org |

| Thionyl Chloride (SOCl₂) | nih.govresearchgate.net |

| Phosphorus Pentoxide (P₂O₅) | nih.govresearchgate.netnih.gov |

| Triflic Anhydride | nih.govresearchgate.netopenmedicinalchemistryjournal.com |

| Polyphosphoric Acid (PPA) | nih.govresearchgate.net |

| Triphenylphosphine Oxide (TPPO) | researchgate.netopenmedicinalchemistryjournal.com |

| Sulfuryl Fluoride (SO₂F₂) | bohrium.com |

A key established route for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.comnih.govresearchgate.net This method produces a thiol (-SH) group at the 2-position of the oxadiazole ring.

To obtain compounds analogous to Ethyl 1,3,4-oxadiazol-2-ylacetate, a subsequent alkylation step is necessary. For example, the synthesized 5-phenyl-2-mercapto-1,3,4-oxadiazole can be dissolved in a sodium hydrogencarbonate solution and then reacted with ethyl bromoacetate (B1195939) to yield ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, a sulfur analog of the target compound. nih.gov This two-step process, starting from an acid hydrazide and carbon disulfide, provides a reliable pathway to 2-thio-substituted oxadiazole esters. nih.govnih.gov

Oxidative cyclization of N-acylhydrazones is another powerful strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov The N-acylhydrazone precursors are readily prepared through the condensation of an acyl hydrazide with an aldehyde. lew.romdpi.com The subsequent cyclization is promoted by an oxidizing agent, which facilitates the formation of the C-O bond of the oxadiazole ring. acs.org A variety of oxidants have been successfully employed for this transformation.

Table 2: Selected Oxidizing Agents for N-Acylhydrazone Cyclization

| Oxidizing Agent | Conditions/Co-reagents | Reference |

| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | acs.orgorganic-chemistry.org |

| Chloramine-T | Microwave Irradiation | nih.govnih.gov |

| Ceric Ammonium Nitrate | Solvent-free grinding or in Methanol | asianpubs.org |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Dichloromethane (CH₂Cl₂) | lew.ro |

| N-Bromosuccinimide (NBS) | Pyridine | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | N/A | nih.gov |

This method is valued for its operational simplicity and the mild conditions often associated with hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA). lew.ro Molecular iodine has also been demonstrated as a practical, transition-metal-free option for this cyclization. acs.org

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally conscious. These strategies often lead to reduced reaction times, higher yields, and simpler workup procedures.

Microwave-assisted organic synthesis has emerged as a significant advancement, offering numerous benefits over conventional heating methods. nih.govjyoungpharm.org These advantages include dramatically reduced reaction times, improved yields, and increased product purity. nih.govwjarr.com The technology allows for precise control over reaction parameters and often enables solvent-free reactions, aligning with the principles of green chemistry. jyoungpharm.orgwjarr.com

Several classical 1,3,4-oxadiazole syntheses have been adapted for microwave irradiation. For example, the oxidative cyclization of N-acylhydrazones using chloramine-T can be completed in minutes under microwave conditions, compared to hours with conventional heating. nih.gov Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aromatic aldehydes has been efficiently carried out under microwave irradiation. wjarr.com The dehydrative cyclization of diacyl hydrazides using reagents like phosphorus oxychloride has also been successfully performed using microwave heating to generate peptidomimetics in high yields. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| Acylhydrazone + Chloramine-T | Microwave (300 W) | 4 min | Good | nih.gov |

| Hydrazide + Aldehyde | Microwave | 3 min | Good | nih.gov |

| Diacyl Hydrazide + POCl₃ | Microwave (100 W) | 10 min | 85% | nih.gov |

| Hydrazide + Aldehyde + Acetic Anhydride | Microwave | Short | Excellent | wjarr.com |

One-Pot Reaction Sequences for Enhanced Efficiency

Multicomponent reactions further exemplify the efficiency of one-pot strategies. For instance, a four-component reaction involving (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde allows for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles in high yields at room temperature. nih.gov Additionally, a one-pot, two-stage protocol has been developed for the synthesis and subsequent arylation of 1,3,4-oxadiazoles, demonstrating the versatility of these methods for creating diverse products. acs.org

| Method | Reagents | Key Advantages |

| Condensation/Cyclodehydration | Carboxylic acids, Benzohydrazide (B10538), TBTU, TsCl | Mild conditions, good to very good yields. researchgate.net |

| In situ Hydrazine Formation/Cyclodehydration | Acid chlorides, Hydrazine hydrate, BF3·Et2O | No isolation of diacylhydrazine intermediates, efficient. tandfonline.com |

| Four-Component Reaction | (N-isocyanimino)triphenylphosphorane, Amine, Carboxylic acid, Aldehyde | High yields at room temperature, high atom economy. nih.gov |

| Synthesis-Arylation Protocol | Carboxylic acids, NIITP, Aryl iodides, CuI | Two-stage functionalization in one pot, broad substrate scope. acs.org |

Green Chemistry Principles in 1,3,4-Oxadiazole Synthesis

The integration of green chemistry principles into the synthesis of 1,3,4-oxadiazoles aims to reduce the environmental footprint of these chemical processes. A significant advancement in this area is the use of solvent-free reaction conditions. For example, an eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. tandfonline.com This method avoids the use of organic solvents and the need to isolate the intermediate N-acyl hydrazones. tandfonline.com

Mechanochemical synthesis provides another environmentally benign alternative to conventional solvent-based methods for producing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgbohrium.com Microwave-assisted synthesis has also been employed to accelerate the condensation of benzohydrazide and triethylorthoalkanates, catalyzed by solid-supported Nafion® NR50, leading to excellent yields in a solvent-free system. nih.gov Furthermore, the use of greener dehydrating agents and reaction media, such as semiaqueous conditions, contributes to the development of more sustainable synthetic protocols. rsc.orgnih.gov

Mechanistic Studies of Cyclodehydration Reactions in Oxadiazole Formation

Understanding the mechanism of the cyclodehydration reaction is fundamental to optimizing the synthesis of 1,3,4-oxadiazoles. The conversion of 1,2-diacylhydrazines into 1,3,4-oxadiazoles is a key transformation, and its mechanism has been a subject of study. otterbein.edu It is generally accepted that the reaction proceeds through a diacylhydrazine intermediate, which then undergoes cyclodehydration. otterbein.edu

Computational chemistry, using methods like Molecular Mechanics (MM2), has been employed to model the substituent effects in the proposed mechanism. otterbein.edu The plausible mechanism for the cyclodehydration of 1,2-diacyl or 1,2-diaroyl hydrazines promoted by BF3·Et2O is thought to proceed via a concerted process. tandfonline.com The development of dehydrating reagents that can function under mild, non-dehydrative conditions is a notable advancement, avoiding the use of highly oxophilic reagents. rsc.orgnih.gov These studies are crucial for designing more efficient and selective synthetic routes.

Specific Synthetic Pathways and Precursors for this compound

Synthesis from Hydrazides and Ethyl Chloroacetate/Bromoacetate

A common route to synthesize derivatives of 1,3,4-oxadiazole involves the reaction of hydrazides with various reagents. For the synthesis of compounds with an acetate (B1210297) moiety, a hydrazide can be reacted with ethyl chloroacetate. researchgate.net For instance, the synthesis of ethyl 2-(2-acetamidophenoxy)acetate can be achieved, which is then treated with hydrazine monohydrate to form the corresponding hydrazide intermediate. acs.org This intermediate can then be cyclized to form the 1,3,4-oxadiazole ring. acs.org The reaction of hydrazides with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride is another established method for forming the oxadiazole ring. nih.govresearchgate.net

Derivatization of Existing 1,3,4-Oxadiazole Rings with Acetate Moieties

Another synthetic strategy involves the derivatization of a pre-formed 1,3,4-oxadiazole ring. For example, a 5-substituted-1,3,4-oxadiazole-2-thiol can be synthesized by reacting an acyl hydrazide with carbon disulfide in a basic solution, followed by acidification. jchemrev.com The resulting thiol can then be alkylated with a suitable acetate-containing electrophile. Specifically, a resulting oxadiazole molecule can be treated with appropriate aryl acetamide (B32628) derivatives to yield the final products. acs.org This approach allows for the introduction of the acetate moiety at a later stage of the synthesis.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final 1,3,4-oxadiazole product. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst or dehydrating agent. For instance, in the synthesis of oxazolines, which share synthetic precursors with oxadiazoles (B1248032), reaction conditions such as temperature and solvent were optimized using microwave heating, with 1,2-dichloroethane (B1671644) (DCE) being a suitable solvent at 130 °C. nih.gov

The choice of dehydrating agent is also critical. While strong reagents like phosphorus oxychloride are effective, milder reagents are often sought to improve functional group tolerance. nih.govresearchgate.net The reaction time is another important factor that is typically monitored to ensure completion without the formation of degradation products. The use of a one-pot synthesis-functionalization strategy, where both the oxadiazole formation and its subsequent functionalization are optimized in a single sequence, has proven to be an effective approach for achieving high yields and purity. acs.org

Advanced Analytical Techniques for Structural Elucidation of Synthesized Compounds

The structural verification of 1,3,4-oxadiazole derivatives is typically achieved through a combination of spectroscopic and chromatographic methods. sigmaaldrich.com These techniques, when used in concert, provide unambiguous evidence for the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the individual atoms within a molecule.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a singlet for the methylene protons situated between the ester and the oxadiazole ring. The chemical shifts of the protons on the oxadiazole ring itself would also be present in a specific region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, this would include the carbons of the ethyl group, the methylene bridge, the carbonyl group of the ester, and the two distinct carbons of the 1,3,4-oxadiazole ring. The chemical shifts of the oxadiazole ring carbons are particularly characteristic, typically appearing in the range of 163-167 ppm. nih.gov

¹H and ¹³C NMR Data for a Representative 1,3,4-Oxadiazole Analog

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |

| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline chemicalbook.com | ¹H NMR | CDCl₃ | 1.41 (3H, t, J = 7.6 Hz, CH₂CH ₃), 2.91 (2H, q, J = 7.6 Hz, CH ₂CH₃), 4.05 (2H, s, NH ₂), 6.72 (2H, d, J = 8.8 Hz, Ar-H ), 7.82 (2H, d, J = 8.8 Hz, Ar-H ) |

| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline chemicalbook.com | ¹³C NMR | CDCl₃ | 10.9 (CH₃), 19.1 (CH₂), 113.8 (C), 114.6 (CH), 128.8 (CH), 149.5 (C), 165.0 (C), 166.8 (C) |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Stretching vibrations for the C-O bond of the ester and the ether-like C-O-C linkage within the oxadiazole ring, typically appearing in the 1000-1300 cm⁻¹ region. chemicalbook.comniscpr.res.in

The C=N stretching vibration of the oxadiazole ring, which is usually observed in the 1550-1650 cm⁻¹ range. uni.lu

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

The table below shows characteristic FT-IR absorption bands for a related 1,3,4-oxadiazole derivative.

Representative FT-IR Data for a 1,3,4-Oxadiazole Analog

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline chemicalbook.com | N-H stretching | 3446, 3332, 3216 |

| C-H stretching | 2924 | |

| C=O stretching | 1738 | |

| N-H bending | 1574 | |

| C-N stretching | 1366 | |

| C-O stretching | 1175 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ester group and the oxadiazole ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester functional group. The 1,3,4-oxadiazole ring can fragment through the cleavage of its C-O and C-N bonds.

A high-resolution mass spectrometry (HRMS) analysis can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. nih.gov

Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | [C₇H₈N₂O₃]⁺ | 168 | Molecular Ion |

| [M - C₂H₅]⁺ | 139 | Loss of ethyl group | |

| [M - OC₂H₅]⁺ | 123 | Loss of ethoxy group | |

| [M - COOC₂H₅]⁺ | 95 | Loss of ethyl acetate group | |

| [C₂H₃N₂O]⁺ | 69 | Fragment of the oxadiazole ring |

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. uni.lu

Chromatographic techniques are essential for assessing the purity of the synthesized compound. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and for preliminary purity checks. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the purity of the final product with high accuracy. A pure compound will ideally show a single spot in TLC and a single peak in the HPLC or GC chromatogram.

Biological and Pharmacological Investigations of Ethyl 1,3,4 Oxadiazol 2 Ylacetate Derivatives

Antimicrobial Activity Studies

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their significant antimicrobial properties. The unique structure of the oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, contributes to its ability to interact with various biological targets in microorganisms. Researchers have synthesized and evaluated numerous analogs, demonstrating their effectiveness against a wide range of bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have shown that strategic structural modifications can significantly enhance their potency.

For instance, a series of S-substituted thiazolyl-1,3,4-oxadiazole derivatives displayed greater antimicrobial activity compared to their unsubstituted counterparts. mdpi.com Another study focused on derivatives of the 1,3,4-oxadiazole compound known as 1771, an inhibitor of lipoteichoic acid (LTA) synthesis. nih.govacs.org Certain derivatives showed superior antibacterial activity against Gram-positive pathogens, with one compound, in particular, exhibiting a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against S. epidermidis. nih.gov

Hybrid molecules incorporating the 1,3,4-oxadiazole ring with other heterocyclic systems have also yielded promising results. For example, derivatives combining 1,3,4-oxadiazole and isoxazole (B147169) rings were found to be two to four times more potent than ampicillin (B1664943) against S. aureus, S. pyogenes (Gram-positive), P. aeruginosa, and E. coli (Gram-negative). nih.gov Similarly, fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids showed excellent to good activity against both bacterial types, with some acting as DNA gyrase inhibitors. nih.gov The presence of specific substituents, such as a 4-chlorophenyl group, has also been linked to strong antimicrobial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. airo.co.in

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class | Bacterial Strains | Activity/Potency | Reference |

|---|---|---|---|

| Derivatives of "1771" | Staphylococcus aureus | MIC90: 0.5 µg/mL | nih.gov |

| Derivatives of "1771" | Staphylococcus epidermidis | MIC90: 1 µg/mL | nih.gov |

| Fluoroquinolone Hybrids | Gram-positive & Gram-negative | Good to excellent activity | nih.gov |

| Isoxazole Hybrids | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2-4 times stronger than ampicillin | nih.gov |

| 4-chlorophenyl derivative | E. coli, S. aureus, P. aeruginosa | Strong activity | airo.co.in |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of 1,3,4-oxadiazole derivatives has been extensively investigated, revealing their efficacy against a variety of pathogenic fungi. These compounds often exhibit potent activity, sometimes surpassing that of established antifungal agents.

In one study, synthesized thiazole-substituted 1,3,4-oxadiazole derivatives demonstrated good antifungal activity. mdpi.com Another research effort found that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives were significantly more potent than the reference drug fluconazole, showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively. nih.gov

A specific 1,3,4-oxadiazole compound, designated LMM6, proved highly effective against numerous clinical isolates of Candida albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov This compound not only exhibited a fungicidal profile but also demonstrated promising anti-biofilm activity, effectively reducing the total biomass of C. albicans biofilms in a dose-dependent manner. nih.gov Other studies have reported moderate inhibitory activity of certain derivatives against the plant pathogen Fusarium oxysporum. ctu.edu.vn The mechanism for some of these derivatives may involve the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis. nih.gov

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class/Compound | Fungal Strains | Activity/Potency | Reference |

|---|---|---|---|

| 2,5-disubstituted derivatives | Aspergillus niger | 8x more active than fluconazole | nih.gov |

| 2,5-disubstituted derivatives | Candida albicans | 16x more active than fluconazole | nih.gov |

| Compound LMM6 | Candida albicans (clinical isolates) | MIC: 8 to 32 µg/mL | nih.gov |

| Thiazole-substituted derivatives | Pathogenic fungi | Good antifungal activity | mdpi.com |

| Benzimidazole conjugates | Fusarium oxysporum | Moderate inhibition (18% at 100 µg/mL) | ctu.edu.vn |

Antimycobacterial Activity and Efficacy against Drug-Resistant Strains

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds with potent antimycobacterial activity.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were tested against Mycobacterium smegmatis and the avirulent Mycobacterium tuberculosis H37Ra strain. msptm.orgresearchgate.net Compound 5d from this series was the most active against M. smegmatis, with a MIC value of 25 µM. msptm.orgresearchgate.net In another study, new 1,3,4-oxadiazole derivatives of isoniazid (B1672263), a first-line anti-TB drug, were synthesized. researchgate.net Two compounds, 3e and 4e , which feature a long, lipophilic undecyl chain, were found to be more potent than isoniazid itself against four different Mycobacterium strains, exhibiting a MIC of 6.0 μg/mL. researchgate.net This highlights the importance of lipophilicity in facilitating the transport of these molecules across the mycobacterial cell wall. researchgate.net

Further research has shown that hybrid molecules containing the 1,3,4-oxadiazole ring can also be effective. For example, certain derivatives combining 1,3,4-oxadiazole and isoxazole rings have demonstrated activity against the M. tuberculosis H37Rv strain. nih.gov

Table 3: Antimycobacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative/Compound | Mycobacterial Strains | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5d | Mycobacterium smegmatis | 25 µM | msptm.orgresearchgate.net |

| Compound 3e (Isoniazid derivative) | M. intercellulari, M. xenopi, M. cheleneo, M. smegmatis | 6.0 µg/mL | researchgate.net |

| Compound 4e (Isoniazid derivative) | M. intercellulari, M. xenopi, M. cheleneo, M. smegmatis | 6.0 µg/mL | researchgate.net |

| Isoxazole-oxadiazole hybrids | Mycobacterium tuberculosis H37Rv | Active | nih.gov |

Anticancer and Cytotoxic Potential

The 1,3,4-oxadiazole scaffold is a valuable pharmacophore in the design of novel anticancer agents. Numerous studies have reported the significant cytotoxic effects of its derivatives against a variety of human cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole have been systematically evaluated for their ability to kill cancer cells. In one study, twelve synthesized derivatives were tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). nih.govmanipal.edu Four of these compounds showed potent cytotoxic activity with low IC₅₀ values, while being comparatively safer for normal V-79 cell lines. nih.govmanipal.edu

Another series of newly synthesized 1,3,4-oxadiazole derivatives was tested against human lung cancer (NCI-H460) and liver cancer (HepG2) cell lines. uctm.edu Several of the tested compounds displayed potential cytotoxic activity against both cell lines. uctm.edu Furthermore, a series of nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole moiety, was evaluated against five pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govnih.gov The most potent of these compounds exhibited EC₅₀ values in the submicromolar to micromolar range and also significantly reduced cancer cell migration. nih.govnih.gov

Table 4: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class | Cancer Cell Lines | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| AMK OX-8, 9, 11, 12 | HeLa, A549, Hep-2 | Low IC₅₀ values | nih.govmanipal.edu |

| Nortopsentin Analogs | Pancreatic Ductal Adenocarcinoma (PDAC) | Submicromolar-micromolar EC₅₀ | nih.govnih.gov |

| OX Series (OX1-8) | NCI-H460, HepG2 | Potential cytotoxicity (e.g., OX3 IC₅₀: 38.24 µM) | uctm.edu |

Evaluation of Cell Proliferation Inhibition and Apoptotic Induction

Understanding the mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Studies have shown that these compounds can inhibit cancer cell growth by inducing programmed cell death (apoptosis) and interfering with the cell cycle.

For a series of potent 1,3,4-oxadiazole derivatives, the mechanism of cytotoxicity was investigated using nuclear staining techniques. nih.govmanipal.edu The results revealed the presence of apoptotic bodies in cancer cells treated with the active compounds. nih.govmanipal.edu Further analysis confirmed the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.govmanipal.edu

In studies involving nortopsentin analogs with a 1,3,4-oxadiazole core, flow cytometric analysis showed that treatment of pancreatic cancer cells with these compounds led to cell cycle arrest. nih.govnih.gov Specifically, there was an increase in the proportion of cells in the G2-M phase and a decrease in the G1 phase. nih.govnih.gov This was accompanied by the inhibition of cyclin-dependent kinase 1 (CDK1) activity, a key regulator of cell cycle progression and proliferation. nih.govnih.gov

Investigation of Specific Enzyme Targets in Oncogenic Pathways (e.g., Tubulin, FAK)

The anticancer potential of 1,3,4-oxadiazole derivatives is linked to their ability to inhibit key players in oncogenic pathways, such as tubulin and various protein kinases. nih.gov

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Enzyme and Kinase Inhibition: Beyond tubulin, 1,3,4-oxadiazole derivatives have been shown to target other crucial enzymes and kinases involved in cancer progression. These include:

Growth Factor Receptors: Inhibition of receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) has been observed. nih.gov

Histone Deacetylases (HDAC): Some derivatives act as HDAC inhibitors, which is a promising avenue for cancer therapy. nih.govnih.govgoogle.com For instance, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide has been identified as a potent and selective HDAC inhibitor. nih.gov

Other Enzymes: Inhibition of thymidylate synthase, topoisomerase II, and telomerase has also been reported for various 1,3,4-oxadiazole compounds. nih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Profiling

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.gov

Several studies have profiled the COX inhibitory activity of 1,3,4-oxadiazole derivatives. Some derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov The planar geometry of the oxadiazole ring is thought to facilitate binding to the active site of the COX-2 enzyme. nih.gov In contrast, other studies have reported 1,3,4-oxadiazole-related compounds that are selective inhibitors of COX-1. nih.gov

Table 1: COX Inhibition Data for Selected 1,3,4-Oxadiazole and Related Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thiadiazole Derivative 3 | COX-1 | 1.08 | - | nih.gov |

| Thiadiazole Derivative 4 | COX-1 | 1.12 | - | nih.gov |

| Oxadiazole/Triazole Hybrid | COX-2 | 0.04 - 0.14 | 60.71 - 337.5 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.045 | 326.67 | nih.gov |

| Ibuprofen (Reference) | COX-1 | 12.7 | - | nih.gov |

| Naproxen (Reference) | COX-1 | 40.10 | - | nih.gov |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. researchgate.netresearchgate.net Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by swelling (edema). researchgate.netnih.gov

Numerous studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives in this model. For example, certain derivatives have shown a significant reduction in paw edema, with some compounds exhibiting activity comparable to or greater than the standard drug indomethacin. nih.govhumanjournals.comresearchgate.net For instance, derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,3,4-oxadiazole moiety effectively reduced paw edema in rats. researchgate.netnih.govnih.govdovepress.com

Mechanism of Action Related to Inflammation Pathways

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are mediated through the modulation of key inflammatory pathways. Beyond COX inhibition, these compounds have been shown to affect the levels of various pro-inflammatory mediators. nih.gov

In the carrageenan-induced edema model, treatment with 1,3,4-oxadiazole derivatives has been shown to decrease the tissue levels of:

Prostaglandin E2 (PGE2): A key mediator of inflammation and pain. nih.govdovepress.com

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine. nih.govdovepress.com

Myeloperoxidase (MPO): An enzyme indicative of neutrophil infiltration into inflamed tissue. nih.gov

Some derivatives have demonstrated a more pronounced inhibitory effect on the release of pro-inflammatory cytokines like TNF-α compared to their effect on PGE2, suggesting a broader mechanism of anti-inflammatory action. dovepress.com

Antidiabetic Activity Investigations

A promising area of investigation for 1,3,4-oxadiazole derivatives is in the management of diabetes, specifically through the inhibition of carbohydrate-hydrolyzing enzymes.

Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition Assays

Inhibition of α-amylase and α-glucosidase is a therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed down.

Several novel 2-thione-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase. nih.gov Some of these compounds have shown potent inhibition, with IC50 values comparable to the standard antidiabetic drug acarbose (B1664774). nih.govnih.gov For example, one derivative demonstrated an outstanding inhibitory potential against α-amylase with an IC50 value of 13.09±0.06 µg/ml, which is very close to that of acarbose (12.20±0.78 µg/ml). nih.gov Similarly, other analogues have exhibited strong inhibitory activity against α-glucosidase. nih.govnih.gov

Table 2: Enzyme Inhibition Data for Selected 1,3,4-Oxadiazole Derivatives

| Derivative | Enzyme | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 | nih.gov |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 | nih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 | nih.gov |

| Compound 2 | α-Amylase | 86.83 ± 0.23 | - | - | researchgate.net |

In vivo studies in alloxan-induced diabetic rat models have further supported the antidiabetic potential of these derivatives, showing significant improvements in fasting blood glucose, lipid profiles, and pancreatic cell health. researchgate.net

In Vivo Studies on Glucose and Lipid Metabolism Improvement

Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives in ameliorating metabolic dysregulation. A notable in vivo study investigated the effects of a novel 1,3,4-oxadiazol-2-one derivative, INF200, in a rat model of high-fat diet (HFD)-induced metaflammation. unito.it The administration of INF200 was found to significantly improve both glucose and lipid profiles, suggesting a beneficial role in managing obesity-associated metabolic complications. unito.it These findings underscore the therapeutic potential of this class of compounds in addressing impaired glucose and lipid metabolism. unito.itnih.gov

Table 1: In Vivo Effects of INF200 on Cardiometabolic Parameters in HFD-fed Rats

| Parameter | HFD Control | HFD + INF200 | Observations |

| Glucose Profile | Impaired | Significantly Improved | INF200 counteracted HFD-induced hyperglycemia. |

| Lipid Profile | Dyslipidemia | Significantly Improved | INF200 attenuated HFD-induced dyslipidemia. |

| Systemic Inflammation | Elevated | Attenuated | INF200 reduced systemic inflammatory markers. |

| Cardiac Dysfunction Biomarkers | Elevated (e.g., BNP) | Attenuated | INF200 showed cardioprotective effects. |

Source: Data compiled from research on 1,3,4-oxadiazol-2-one derivatives. unito.it

Antiviral Properties

The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in the development of antiviral agents. nih.govresearchgate.net Derivatives incorporating this moiety have demonstrated a broad spectrum of antiviral activities against various human pathogens. nih.govresearchgate.net The introduction of the 1,3,4-oxadiazole ring into molecular structures can enhance their polarity, metabolic stability, and ability to form hydrogen bonds, which are crucial for antiviral efficacy. nih.gov Research has documented the potential of 1,3,4-oxadiazole derivatives against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). nih.govresearchgate.net The versatility of the 1,3,4-oxadiazole nucleus allows for structural modifications to optimize antiviral potency and selectivity, making it a valuable pharmacophore in the design of novel antiviral drugs. nih.govresearchgate.net

Central Nervous System Activities: Anticonvulsant and Antidepressant Effects

Derivatives of 1,3,4-oxadiazole have shown significant promise as agents targeting the central nervous system, with notable anticonvulsant and antidepressant activities. researchgate.net

In the realm of anticonvulsant research, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov One particular compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited potent anticonvulsant activity, surpassing that of the established drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound also demonstrated a strong binding affinity for the GABA-A receptor, suggesting a potential mechanism of action involving the GABAergic system. nih.gov

For antidepressant applications, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and assessed for their in vivo antidepressant potential in murine models. bdpsjournal.org The compounds were evaluated using the forced swimming test and tail suspension test. bdpsjournal.org Notably, compounds such as 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol displayed significant antidepressant-like effects. bdpsjournal.org Molecular docking studies suggested that these compounds may exert their effects through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). bdpsjournal.org

Table 2: Anticonvulsant and Antidepressant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Biological Activity | In Vivo Model | Key Findings |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Anticonvulsant | MES, scPTZ | ED₅₀ = 8.9 mg/kg (MES), 10.2 mg/kg (scPTZ); High affinity for GABA-A receptor. nih.gov |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol | Antidepressant | Forced Swim Test, Tail Suspension Test | Showed potent antidepressant activity; Docking score of -7.800 kcal/mol against GSK-3β. bdpsjournal.org |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | Antidepressant | Forced Swim Test, Tail Suspension Test | Showed potent antidepressant activity; Docking score of -7.800 kcal/mol against GSK-3β. bdpsjournal.org |

Source: Data compiled from studies on anticonvulsant and antidepressant 1,3,4-oxadiazole derivatives. nih.govbdpsjournal.org

Antioxidant Activity Assessment

The antioxidant potential of 1,3,4-oxadiazole derivatives has been a subject of considerable investigation. These compounds have demonstrated the ability to scavenge free radicals and protect against oxidative stress. rsc.orgnih.govnih.gov

A study on 1,3,4-oxadiazole derivatives containing phenolic acid moieties revealed their potent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.org The presence of both the 1,3,4-oxadiazole ring and phenolic hydroxyl groups was found to be crucial for this activity, as they contribute to the resonance stabilization of the resulting phenoxyl radical. rsc.org Further evaluations of the most active compounds showed significant scavenging capacity against ABTS radicals, moderate hydrogen peroxide scavenging properties, and strong ferric ion reducing ability. rsc.org In vitro studies also confirmed their protective effects against hydrogen peroxide-induced oxidative stress in normal lung fibroblasts. rsc.org

Theoretical studies using Density Functional Theory (DFT) have further elucidated the antioxidant mechanisms of 1,3,4-oxadiazole derivatives. nih.govnih.gov These studies have analyzed parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE) to understand the hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms. nih.govnih.gov It was found that the presence of electron-donating groups, such as an amine on an attached phenyl ring, significantly enhances the antioxidant activities of these derivatives. nih.gov

Table 3: Antioxidant Profile of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Assay | Key Findings |

| Phenolic 1,3,4-oxadiazoles | DPPH Scavenging | Potent radical scavenging activity. rsc.org |

| Phenolic 1,3,4-oxadiazoles | ABTS Scavenging | Pronounced radical scavenging capacity. rsc.org |

| Phenolic 1,3,4-oxadiazoles | H₂O₂ Scavenging | Moderate scavenging properties. rsc.org |

| Phenolic 1,3,4-oxadiazoles | Ferric Ion Reducing Power | Strong reducing capacity. rsc.org |

| Thieno[2,3-d]pyrimidine substituted 1,3,4-oxadiazoles | DFT calculations | Electron-donating groups enhance antioxidant activity. nih.govnih.gov |

Source: Data compiled from studies on the antioxidant activity of 1,3,4-oxadiazole derivatives. rsc.orgnih.govnih.gov

Other Noteworthy Biological Activities (e.g., Urease Inhibition)

Beyond the aforementioned properties, derivatives of 1,3,4-oxadiazole have been explored for a variety of other biological activities, with urease inhibition being a particularly notable area of research. nih.govnih.gov Urease is an enzyme that plays a role in the pathogenesis of several diseases, and its inhibition is a key therapeutic strategy. nih.gov

Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives as potent urease inhibitors. nih.govnih.gov In one such study, a series of eighteen 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro urease inhibitory activity against Jack bean urease. nih.govresearchgate.net Many of the synthesized compounds were found to be potent inhibitors of the enzyme. nih.govresearchgate.net

Another study focused on flurbiprofen-clubbed oxadiazole derivatives and identified several compounds with excellent urease inhibitory activity, with IC₅₀ values better than the standard inhibitor, thiourea. nih.gov For instance, a compound with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring was identified as the most effective urease inhibitor in the series. nih.gov Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the active site of the urease enzyme, providing insights for the rational design of more potent inhibitors. nih.govresearchgate.net

Table 4: Urease Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Standard Inhibitor | IC₅₀ Values of Active Derivatives | Key Structural Feature for High Activity |

| 1,3,4-Oxadiazole derivatives | Thiourea | Potent inhibition observed for several derivatives. nih.govresearchgate.net | N/A |

| Flurbiprofen-clubbed oxadiazoles (B1248032) | Thiourea (IC₅₀ = 22 ± 2.2 μM) | 12 ± 0.9 to 20 ± 0.5 μM nih.gov | Ortho-methoxy substitution on the benzene ring. nih.gov |

Source: Data compiled from studies on urease inhibition by 1,3,4-oxadiazole derivatives. nih.govnih.govresearchgate.net

Mechanistic Elucidation and Molecular Interaction Studies

Investigation of Specific Biological Targets and Signaling Pathways

Research into the derivatives of the 1,3,4-oxadiazole (B1194373) core has unveiled a diverse range of biological targets, implicating their involvement in various signaling pathways critical to disease pathogenesis. These compounds have demonstrated inhibitory activity against several key enzymes and proteins, leading to their investigation for a multitude of therapeutic applications.

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of several enzymes. For instance, certain analogues have shown significant inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β) , an enzyme implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. Others have been investigated as inhibitors of α-glucosidase , a key enzyme in carbohydrate metabolism, making them potential candidates for managing type 2 diabetes. In the realm of infectious diseases, these compounds have been found to target penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall biosynthesis, and enzymes in mycobacteria such as enoyl-acyl carrier protein reductase (InhA) .

In the context of cancer therapy, 1,3,4-oxadiazole derivatives have been shown to modulate the activity of several crucial proteins and signaling pathways. These include the inhibition of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , as well as non-receptor tyrosine kinases such as Src . Furthermore, these compounds have been found to interfere with the STAT3 signaling pathway , which is often dysregulated in cancer and inflammatory diseases. Another significant area of investigation is their ability to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction , a key immune checkpoint in cancer. The modulation of the NF-κB signaling pathway has also been reported for some 1,3,4-oxadiazole derivatives.

Table 1: Investigated Biological Targets of 1,3,4-Oxadiazole Derivatives

| Biological Target | Therapeutic Area |

|---|---|

| Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases |

| α-Glucosidase | Diabetes |

| Penicillin-Binding Proteins (PBPs) | Bacterial Infections |

| Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis |

| Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Src Kinase | Cancer |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Cancer, Inflammation |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer |

| PD-1/PD-L1 Interaction | Cancer Immunotherapy |

| Cyclooxygenase (COX) | Inflammation |

| Carbonic Anhydrase | Glaucoma, Epilepsy |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation |

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 1,3,4-oxadiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their activity and in guiding the design of more potent and selective compounds.

Correlation of Structural Modifications with Observed Biological Efficacy

Systematic modifications of the 1,3,4-oxadiazole scaffold have provided valuable insights into the structural requirements for various biological activities. For instance, in a series of 1,3,4-oxadiazole derivatives designed as GSK-3β inhibitors, specific substitutions on the pendant phenyl rings were found to be crucial for potency. Similarly, for antibacterial agents targeting PBPs, the nature of the substituent at the 5-position of the oxadiazole ring significantly influences the minimum inhibitory concentration (MIC).

The presence of electron-withdrawing or electron-donating groups on the aromatic rings attached to the oxadiazole core can dramatically alter the biological activity. For example, in a study of anticancer derivatives, it was observed that the presence of certain electron-withdrawing groups decreased anticancer activity and increased cytotoxicity in healthy cells. Conversely, in other series, electron-withdrawing groups like nitro and chloro have been shown to enhance antimicrobial activity. The position of these substituents is also critical, with ortho- and para-substituted compounds often showing higher activity than their meta-counterparts.

Table 2: Structure-Activity Relationship Highlights for 1,3,4-Oxadiazole Derivatives

| Modification | Impact on Biological Efficacy |

|---|---|

| Substituents on Phenyl Rings | Potency and selectivity are highly dependent on the nature and position of substituents. |

| Electron-withdrawing Groups | Can either enhance or decrease activity depending on the target and overall molecular structure. |

| Electron-donating Groups | Generally, their effect is context-dependent and varies with the biological target. |

| Introduction of Additional Heterocyclic Rings | Often leads to enhanced antimicrobial or anticancer activity. |

| Nature of the Linker | The type and length of the linker between the oxadiazole core and other pharmacophoric groups influence activity. |

Identification of Key Pharmacophoric Features

The 1,3,4-oxadiazole ring itself is considered a key pharmacophoric feature. It acts as a bioisostere for amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets. The two nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a feature that is often critical for ligand-receptor binding.

Key pharmacophoric elements frequently identified in active 1,3,4-oxadiazole derivatives include:

Molecular Docking Simulations and Binding Mode Analysis

To further elucidate the molecular basis of their activity, 1,3,4-oxadiazole derivatives have been the subject of numerous molecular docking studies. These computational techniques provide valuable insights into how these molecules interact with their biological targets at an atomic level.

Ligand-Receptor Interaction Profiling

Molecular docking simulations have successfully predicted the binding modes of 1,3,4-oxadiazole derivatives within the active sites of various enzymes. For instance, in the case of GSK-3β, docking studies have revealed that the oxadiazole ring can form key hydrogen bonds with the backbone residues of the enzyme's hinge region. Similarly, for α-glucosidase inhibitors, the oxadiazole core and its substituents have been shown to interact with critical amino acid residues in the enzyme's active site.

In anticancer studies, docking of 1,3,4-oxadiazole derivatives into the ATP-binding pocket of EGFR has shown that the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with residues such as Met769. For inhibitors of the PD-1/PD-L1 interaction, docking has helped to identify the key interactions that disrupt this protein-protein interface.

Prediction of Binding Affinities and Conformational Preferences

Molecular docking studies also allow for the prediction of binding affinities, often expressed as a docking score or estimated free energy of binding. These predictions can help to rank potential inhibitors and prioritize them for synthesis and biological testing. For example, in a series of potential anticancer agents, compounds with lower (more favorable) docking scores against the EGFR tyrosine kinase domain also tended to exhibit better cytotoxic activity in cell-based assays.

These simulations also provide information about the preferred conformation of the ligand when bound to the receptor. For instance, the relative orientation of the different rings and substituents of the 1,3,4-oxadiazole derivative can be visualized, offering a rationale for the observed structure-activity relationships. This information is invaluable for the design of new analogues with improved binding affinity and selectivity.

Computational Chemistry and in Silico Approaches in Research on Ethyl 1,3,4 Oxadiazol 2 Ylacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 1,3,4-oxadiazol-2-ylacetate, DFT calculations are crucial for understanding its geometry, electronic properties, and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.comnih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.comnahrainuniv.edu.iq A smaller energy gap suggests higher reactivity and a greater tendency for electron transfer, which can be indicative of potential biological activity. nih.gov

For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations have shown that the HOMO and LUMO electrons are often delocalized over the heterocyclic ring and adjacent substituents. ijopaar.com The HOMO-LUMO energy gap in these compounds can be influenced by different substituent groups. nih.gov For instance, studies on related oxadiazole derivatives have shown that electron-withdrawing groups can lower the LUMO energy, potentially increasing the molecule's reactivity as an electrophile. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP surface illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how this compound might interact with biological targets like proteins or nucleic acids. nih.gov

Table 1: Key Electronic Descriptors from DFT Calculations for Oxadiazole Derivatives

| Descriptor | Significance | Typical Findings for Oxadiazole Derivatives |

| HOMO Energy | Electron-donating ability | Localized on the π-electron system and heteroatoms. |

| LUMO Energy | Electron-accepting ability | Influenced by substituents; lower with electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | Smaller gap indicates higher reactivity. irjweb.comnahrainuniv.edu.iqnih.gov |

| Molecular Electrostatic Potential (MEP) | Reactive sites, intermolecular interactions | Reveals electron-rich (negative) and electron-poor (positive) regions. |

| Global Reactivity Descriptors | ||

| Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap correlates with greater hardness and stability. irjweb.comnahrainuniv.edu.iq |

| Softness (S) | Reciprocal of hardness, indicates reactivity | A smaller HOMO-LUMO gap correlates with greater softness. nahrainuniv.edu.iq |

| Electronegativity (χ) | Electron-attracting power | Provides insight into the molecule's ability to participate in charge-transfer interactions. nahrainuniv.edu.iq |

This table is a generalized representation based on findings for 1,3,4-oxadiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, QSAR modeling can predict its potential efficacy in various biological contexts, such as antimicrobial or anticancer applications, by comparing its structural features to those of known active molecules. nih.govherts.ac.uk

The process involves generating a set of molecular descriptors for a series of related compounds, such as 1,3,4-oxadiazole derivatives, and then using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that links these descriptors to their measured biological activity (e.g., IC50 values). nih.govherts.ac.uk These descriptors can be categorized as electronic (e.g., from DFT), steric, hydrophobic, or topological.

QSAR studies on 1,3,4-oxadiazole derivatives have successfully identified key structural features responsible for their biological activities. nih.govherts.ac.uk For example, research has shown that descriptors like electrotopological state (E-state) indices and extended topochemical atom (ETA) descriptors can be crucial in predicting the activity of these compounds. herts.ac.uk The resulting QSAR models, if statistically robust and validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be assessed. In silico ADMET prediction provides an early-stage evaluation of a molecule's likely behavior in the body, helping to identify potential liabilities and reduce the risk of late-stage failures in drug development. researchgate.net

For this compound, various computational tools and web servers can predict a range of ADMET properties. These predictions are often based on established rules and models derived from large datasets of known drugs. A key part of this assessment is evaluating "drug-likeness," often using criteria such as Lipinski's Rule of Five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Studies on related 1,3,4-oxadiazole derivatives have shown that these compounds often exhibit good drug-likeness properties and are predicted to have good intestinal absorption. nih.gov In silico tools can also predict potential interactions with metabolic enzymes (like cytochrome P450s), plasma protein binding, blood-brain barrier permeability, and various toxicity endpoints.

Table 2: Predicted ADMET Properties for Representative 1,3,4-Oxadiazole Derivatives

| Property | Description | Predicted Outcome for Similar Compounds |

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the gut. | Often predicted to be high (>70-80%). nih.gov |

| Caco-2 Permeability | In vitro model for intestinal permeability. | Often predicted to be within acceptable ranges for oral absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | Variable, dependent on specific substitutions. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | Many 1,3,4-oxadiazole derivatives comply with these rules. nih.gov |

| Veber's Rule | Relates to molecular flexibility and polar surface area for oral bioavailability. | Often followed by 1,3,4-oxadiazole derivatives, indicating good bioavailability. nih.gov |

| Toxicity Risks | Predictions for mutagenicity, carcinogenicity, etc. | Varies widely based on the overall structure. |

This table is illustrative and based on general findings for the 1,3,4-oxadiazole class.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govdntb.gov.ua

An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows researchers to observe the dynamic behavior of the molecule, which is often not apparent from static models.

In the context of this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and frequently adopted three-dimensional shapes (conformations) of the molecule in solution. The molecule is composed of two main planar units, the 1,3,4-oxadiazole ring and the ethyl acetate (B1210297) group, which are oriented at a significant angle to each other. nih.govresearchgate.net MD can explore the rotational freedom around the single bonds connecting these units.

Assess Structural Stability: By running simulations over nanoseconds, one can evaluate the stability of the molecule's structure and the interactions that maintain it, such as intramolecular hydrogen bonds or π-π stacking interactions. nih.govresearchgate.net

Simulate Ligand-Receptor Binding: If a potential biological target is known, MD simulations can be used to study the stability of the ligand-receptor complex, providing insights into the binding mechanism and the key interactions that stabilize the bound state. nih.gov This is a crucial step in validating docking results and understanding the dynamics of molecular recognition.

By combining these computational approaches, researchers can build a comprehensive profile of this compound, guiding further experimental work and optimizing its structure for specific applications.

Applications, Patent Landscape, and Future Research Trajectories

Role in Rational Drug Design and Development

The 1,3,4-oxadiazole (B1194373) core is a privileged structure in medicinal chemistry, and ethyl 1,3,4-oxadiazol-2-ylacetate serves as a key intermediate for introducing this moiety into potential drug candidates. oaji.netmdpi.com The versatility of the 1,3,4-oxadiazole ring allows for diverse chemical modifications, enabling the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. oaji.netnih.govnih.gov

Lead Optimization and Scaffold Hybridization Strategies

This compound and its derivatives are instrumental in lead optimization, a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. The 1,3,4-oxadiazole ring can act as a rigid linker or a pharmacophore, and its substituents can be readily modified to fine-tune interactions with biological targets. nih.gov

Scaffold hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed using the 1,3,4-oxadiazole template. This approach can lead to the development of novel compounds with improved or entirely new pharmacological profiles. For instance, hybrid molecules incorporating the 1,3,4-oxadiazole moiety have been synthesized and investigated for their potential as anticancer and antimicrobial agents.

Bioisosteric Replacement of Carboxylic Acids, Esters, and Amides

A significant application of the 1,3,4-oxadiazole ring, and by extension, derivatives of this compound, is its use as a bioisostere for carboxylic acids, esters, and amides. nih.govnih.gov Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical and chemical properties, with the goal of improving the compound's drug-like characteristics.

Carboxylic acids, while often crucial for binding to biological targets, can present challenges such as poor membrane permeability and metabolic instability. nih.govnih.gov The 1,3,4-oxadiazole ring can serve as a suitable replacement, mimicking the hydrogen bonding and electrostatic interactions of a carboxylic acid while offering improved pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com Similarly, the 1,3,4-oxadiazole moiety has been successfully used to replace ester and amide groups, often leading to compounds with enhanced metabolic stability and bioavailability. nih.govcambridgemedchemconsulting.comnih.gov For example, the replacement of an amide with a 1,3,4-oxadiazole in certain compounds has resulted in improved in vitro metabolic stability. nih.gov

Potential Applications in Agrochemistry (Insecticidal, Herbicidal, Fungicidal)

The biological activity of 1,3,4-oxadiazole derivatives extends beyond medicine into the realm of agrochemistry. Research has demonstrated the potential of these compounds as active ingredients in insecticides, herbicides, and fungicides. mdpi.comresearchgate.net

Insecticidal Activity: Several studies have explored the insecticidal properties of 1,3,4-oxadiazole derivatives. researchgate.netnih.gov For instance, certain synthesized 1,3,4-oxadiazoles have shown activity against the cotton leafworm, Spodoptera littoralis. nih.gov Another study reported the synthesis of steroidal derivatives containing a 1,3,4-oxadiazole structure with potent insecticidal activity against various aphid species. colab.ws However, not all derivatives have shown significant efficacy compared to existing commercial insecticides. scispace.com

Herbicidal Activity: The 1,3,4-oxadiazole ring is a component of some commercial herbicides. mdpi.com Research has shown that certain 1,3,4-oxadiazole derivatives exhibit herbicidal activity against various weeds. nih.govresearchgate.net For example, a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as potential transketolase inhibitors and showed promising herbicidal effects. nih.gov

Fungicidal Activity: The antifungal properties of 1,3,4-oxadiazole derivatives are well-documented. nih.govmdpi.com They have shown efficacy against a range of plant pathogenic fungi. nih.govresearchgate.net For example, some 1,3,4-oxadiazole thioether compounds have exhibited good fungicidal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. mdpi.com

Review of Relevant Patent Literature and Intellectual Property Landscape

The therapeutic and agrochemical potential of 1,3,4-oxadiazole derivatives is reflected in the extensive patent literature. Numerous patents have been filed for novel 1,3,4-oxadiazole compounds, their synthesis processes, and their applications.

A search of patent databases reveals a wide range of claims related to 1,3,4-oxadiazole derivatives. These include patents for their use as immunomodulators, specifically as inhibitors of the programmed cell death 1 (PD-1) signaling pathway, which is a significant target in cancer immunotherapy. google.com Other patents describe their use as intermediates in the synthesis of pharmaceuticals, such as elastase inhibitors. google.com The intellectual property landscape indicates a strong and ongoing interest in the commercial development of 1,3,4-oxadiazole-based products in both the pharmaceutical and agricultural sectors.

Emerging Research Directions and Challenges in 1,3,4-Oxadiazole Chemistry

The field of 1,3,4-oxadiazole chemistry continues to evolve, with researchers exploring new synthetic methodologies and applications. eurekaselect.comjchemrev.comresearchgate.netjchemrev.com

Emerging Research Directions:

Novel Synthetic Methods: The development of more efficient, environmentally friendly, and high-yielding synthetic routes to 1,3,4-oxadiazole derivatives is an active area of research. jchemrev.com This includes the use of novel catalysts and microwave-assisted synthesis. jchemrev.com

Green Chemistry Approaches: There is a growing emphasis on developing sustainable methods for the synthesis of these compounds, minimizing the use of hazardous reagents and solvents. eurekaselect.com

Applications in Materials Science: Beyond their biological activities, 2,5-disubstituted 1,3,4-oxadiazoles are being investigated for their applications in materials science, such as in organic light-emitting diodes (OLEDs) and polymers, due to their photoluminescence properties. oaji.net

Challenges:

Synthesis of Unsymmetrically Substituted Derivatives: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles with different substituents can be challenging, often requiring multi-step procedures.

Regioselectivity: In the synthesis of some 1,3,4-oxadiazole derivatives, controlling the regioselectivity to obtain the desired isomer can be difficult.

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for various biological activities is needed to guide the rational design of more potent and selective compounds.

Translational Research and Clinical Potential of this compound Derivatives

The extensive preclinical research on 1,3,4-oxadiazole derivatives has paved the way for their translation into clinical applications. Several compounds containing the 1,3,4-oxadiazole scaffold have already entered clinical use, such as the antiretroviral drug Raltegravir and the anticancer agent Zibotentan. oaji.net

The derivatives of this compound hold significant promise for future clinical development. Their broad range of biological activities, coupled with the potential for chemical modification to optimize their properties, makes them attractive candidates for targeting a variety of diseases.

Areas of Clinical Potential:

Oncology: The anticancer activity of 1,3,4-oxadiazole derivatives is a major area of investigation. nih.govthesciencein.orgtandfonline.com They have been shown to act through various mechanisms, including the inhibition of growth factors and enzymes crucial for tumor growth. nih.gov

Infectious Diseases: The potent antibacterial and antifungal activities of these compounds make them promising candidates for the development of new anti-infective agents to combat drug-resistant pathogens. mdpi.comnih.gov

Inflammatory Diseases: Several 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential for treating inflammatory conditions. rroij.com

Continued research, including rigorous preclinical and clinical studies, will be essential to fully realize the therapeutic potential of this compound derivatives and bring new, effective treatments to patients.

Q & A

Q. How can conformational flexibility in 1,3,4-oxadiazole derivatives be analyzed experimentally?

- Methodological Answer : X-ray crystallography reveals static conformations (e.g., boat or chair configurations in oxadiazinane cores), while dynamic NMR studies (variable-temperature -NMR) probe ring-flipping or substituent rotation. For example, N3-substituted derivatives exhibit restricted rotation due to steric hindrance, observable as splitting of diastereotopic protons . Computational methods (DFT) may supplement experimental data to map energy barriers .

Q. What strategies optimize experimental phasing for novel 1,3,4-oxadiazole derivatives in X-ray crystallography?

- Methodological Answer : Use SHELXC/D/E pipelines for high-throughput phasing. Heavy-atom derivatization (e.g., SeMet or halogen-substituted analogs) improves anomalous scattering. For small molecules, twin detection (via Hooft parameter analysis in SHELXL) is critical for resolving pseudo-merohedral twinning. High-resolution data (<1.0 Å) and iterative refinement with restraints on bond lengths/angles reduce model bias .

Q. How do researchers address contradictory biological activity data in 1,3,4-oxadiazole derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing phenylsulfonyl groups with electron-withdrawing substituents (e.g., 4-Cl) may enhance antimicrobial activity but reduce solubility. Use standardized assays (e.g., MIC for antibiotics, IC for cytotoxicity) with triplicate measurements to minimize variability. Conflicting data may arise from differing cell lines or assay conditions, requiring meta-analysis of multiple studies .

Q. How is stereochemistry controlled in the synthesis of chiral 1,3,4-oxadiazole derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., (1R,2S)-ephedrine) template asymmetric synthesis. For instance, aldol reactions with chiral oxadiazinones yield diastereomeric excess >90%. Absolute configuration is assigned via anomalous dispersion in crystallography or comparison with enantiopure precursors. Dynamic kinetic resolution under basic conditions can also enhance stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro